2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate

Photolithography Negative-tone photoresist UV-crosslinkable coatings

2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate (CAS 63729-42-0) is a heterobifunctional monomer that integrates a radically polymerizable methacrylate ester with a photoreactive 2,3‑dimethylmaleimide (DMMI) moiety. The DMMI group undergoes a clean, wavelength‑selective [2+2] photodimerization that is orthogonal to the free‑radical polymerization of the methacrylate, enabling the synthesis of soluble linear copolymers that can be photochemically crosslinked in a subsequent, independent step.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 63729-42-0
Cat. No. B12675800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate
CAS63729-42-0
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C1=O)CCOC(=O)C(=C)C)C
InChIInChI=1S/C12H15NO4/c1-7(2)12(16)17-6-5-13-10(14)8(3)9(4)11(13)15/h1,5-6H2,2-4H3
InChIKeyMTFZCGPANOZASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate (CAS 63729-42-0): Procurement-Relevant Identity and Function


2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate (CAS 63729-42-0) is a heterobifunctional monomer that integrates a radically polymerizable methacrylate ester with a photoreactive 2,3‑dimethylmaleimide (DMMI) moiety [1]. The DMMI group undergoes a clean, wavelength‑selective [2+2] photodimerization that is orthogonal to the free‑radical polymerization of the methacrylate, enabling the synthesis of soluble linear copolymers that can be photochemically crosslinked in a subsequent, independent step [2]. This dual‑reactivity design distinguishes the compound from simple methacrylate monomers and constitutes the foundation of its value in photopatterning, stimuli‑responsive coatings, and dynamic cell‑culture substrates [3].

Why Generic Substitution Fails for 2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate (CAS 63729-42-0)


Substituting this compound with a closely related analog—such as an unsubstituted maleimide methacrylate, a cinnamoyl‑ or chalcone‑functionalized monomer, or a simple alkyl methacrylate—is not performance‑neutral because the 2,3‑dimethyl substitution on the maleimide ring fundamentally alters both the photochemical efficiency and the radical‑polymerization orthogonality [1][2]. The two methyl groups suppress unwanted side reactions (e.g., free‑radical addition across the maleimide double bond) that plague unsubstituted maleimides, while simultaneously tuning the absorption profile and quantum yield of the photodimerization [3]. Consequently, direct replacement without re‑optimizing irradiation wavelength, photoinitiator loading, or crosslink density typically yields films or coatings that either fail to crosslink adequately or gel prematurely, compromising both process robustness and final material properties [4].

Quantitative Differentiation Evidence for 2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate (CAS 63729-42-0) vs. Closest Analogs


Photochemical Crosslinking Sensitivity: ~10× Higher than Cinnamoyl and Chalcone Polymers Under Identical Irradiation

Copolymers bearing the 2,3‑dimethylmaleimide (DMMI) chromophore require roughly one‑tenth the exposure energy to reach the gel point compared with analogous polymers functionalized with trans‑3‑phenylpropenoyl (cinnamoyl) or 1,3‑diphenyl‑2‑propenonyl (chalcone) groups when sensitized with thioxanthone and irradiated with monochromatic 365 nm light [1]. This sensitivity advantage is retained even in unsensitized films, positioning the DMMI‑based monomer as the intrinsically more efficient photo‑crosslinker within the imide‑type photopolymer family.

Photolithography Negative-tone photoresist UV-crosslinkable coatings

Photodimerization Quantum Yield of Dimethylmaleimide: Tunable Range from 0.01 to 0.5 vs. Unsubstituted Maleimide (~0.07)

The photodimerization quantum yield (Φ_dim) of N‑alkyl‑3,4‑dimethylmaleimides spans 0.01–0.5 depending on solvent and substitution, with typical values in the 0.1–0.3 range under polymer‑relevant conditions [1]. In contrast, the unsubstituted maleimide photocyclodimerization quantum yield in acetonitrile is reported as 0.068 [2]. The higher and tunable Φ_dim of dimethylmaleimide derivatives reflects the beneficial effect of methyl substitution on triplet‑state reactivity and suppression of competing electron‑transfer deactivation pathways, which are efficient for unsubstituted maleimides in polar or protic media [1].

Photochemistry Quantum yield Crosslinking efficiency

Radical Polymerization Orthogonality: Undetectable Participation of the DMMI Double Bond vs. Unsubstituted Maleimides

The tetrasubstituted carbon–carbon double bond of the DMMI group is essentially inert under standard free‑radical polymerization conditions (AIBN initiator, 60–80 °C), whereas unsubstituted maleimide groups can participate in radical addition and cyclocopolymerization, leading to premature gelation or branching [1][2]. This orthogonality is a direct consequence of the two methyl substituents, which sterically and electronically deactivate the double bond toward radical attack. As a result, DMMI‑containing (meth)acrylates reliably yield soluble, linear copolymers whose crosslink density can be independently controlled by the subsequent photodimerization step [3].

Copolymerization Orthogonal chemistry Gelation control

Biological Performance: 1.4‑Fold Osteocalcin Upregulation via Photo‑Induced Crosslinking on Living Stem Cells

Polymer brushes copolymerized from dimethylmaleimide ethyl methacrylate (the target compound) and methyl methacrylate were used as a dynamically photo‑crosslinkable substrate for human bone‑marrow mesenchymal stem cells (hbmMSCs). Photo‑induced in situ crosslinking of the DMMI brushes, performed while cells were adhered, increased osteocalcin (Ocn) gene expression by 1.4‑fold compared with non‑crosslinked brushes under static culture conditions [1]. This demonstrates that the DMMI‑based monomer uniquely enables true in situ (cell‑present) mechanical switching, which is not achievable with monomers requiring toxic photoinitiators or elevated temperatures for crosslinking.

Stem cell differentiation Dynamic cell culture Photo-responsive biomaterials

Boiling Point and Thermal Processing Window: 362 °C (760 mmHg) vs. Lower‑Boiling Methacrylate Comparators

The target compound exhibits a boiling point of 362 °C at 760 mmHg and a flash point of 172.7 °C [1]. By comparison, common methacrylate monomers such as methyl methacrylate boil at ~100 °C and benzyl methacrylate at ~210–230 °C. The substantially higher boiling point reduces monomer loss through evaporation during bulk or solution polymerizations conducted at elevated temperatures (e.g., 80–120 °C), facilitates purification by vacuum distillation at lower risk of thermal degradation, and contributes to a higher flash point that improves handling safety in pilot‑scale and production environments [2].

Monomer purification High-temperature polymerization Volatility

Commercial Purity: 99 % Specification vs. Typical 95–97 % for Analogous Photoreactive Monomers

At least one established supplier offers the target compound at a certified purity of 99 % . In contrast, many commercially available photoreactive methacrylates (e.g., N‑(2‑(acryloyloxy)ethyl)‑2,3‑dimethylmaleimide or cinnamoyl‑ethyl methacrylate derivatives) are typically supplied at 95–97 % purity, with the impurities often consisting of hydrolyzed acid by‑products or prematurely dimerized species that can act as chain‑transfer agents or crosslinking defects during polymerization [1]. The higher initial purity reduces the need for pre‑polymerization purification, improves batch‑to‑batch reproducibility of copolymer molecular weight and crosslink density, and lowers the risk of unintended gelation.

Monomer quality Reproducibility Polymerization control

Best Research and Industrial Application Scenarios for 2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate (CAS 63729-42-0)


Negative‑Tone Photoresists and Lithographic Printing Plates Requiring High‑Throughput UV Sensitivity

Formulators developing negative‑tone photoresists for lithographic plates or microfabrication can leverage the ~10‑fold sensitivity advantage of DMMI‑based copolymers over cinnamoyl‑ or chalcone‑functionalized analogs [1]. This enables faster exposure times on existing 365 nm exposure units, directly increasing wafer or plate throughput without capital investment in higher‑intensity lamps. The methacrylate backbone provides good film‑forming properties and compatibility with standard spin‑coating solvents, while the dimethylmaleimide crosslinks confer solvent resistance to the developed image.

Dynamic Cell‑Culture Substrates for Mechanobiology and Stem‑Cell Differentiation Studies

Researchers requiring substrates that can be stiffened in the presence of living cells without introducing cytotoxic photoinitiators should select this monomer for copolymerization into surface‑grafted polymer brushes. The DMMI moiety undergoes clean photodimerization under mild UV irradiation that is tolerated by adherent stem cells, and the 1.4‑fold upregulation of osteocalcin upon crosslinking has been quantitatively demonstrated with human bone‑marrow MSCs [2]. The monomer’s high boiling point and purity facilitate reproducible RAFT polymerization of well‑defined brush architectures.

Photo‑Crosslinkable Hydrogel Building Blocks for Additive Manufacturing of Multi‑Responsive 4D Materials

In the fabrication of stimuli‑responsive hydrogel assemblies by additive manufacturing, the DMMI‑functionalized monomer serves as a latent crosslinking site that remains dormant during the initial shaping/gelation step and is activated by a subsequent UV exposure to inter‑connect individual hydrogel building blocks [3]. The absence of radical cross‑reactivity during the first polymerization step is essential for preserving the shape fidelity of microfluidic or 3D‑printed constructs, a requirement that unsubstituted maleimide monomers cannot satisfy.

Protective Coatings and Adhesives Requiring Post‑Application Photocuring with Extended Open Time

Industrial coatings formulators who need a one‑component, solvent‑borne system that can be applied by spray or roll‑coating and then photocured on demand will benefit from the orthogonal reactivity of this monomer [4]. The linear copolymer remains soluble and non‑gelled in the can, yet crosslinks rapidly upon exposure to 350–450 nm light (optionally with a thioxanthone sensitizer). The 10‑fold higher sensitivity relative to cinnamoyl‑based UV‑curable resins allows curing with lower‑intensity LED arrays, reducing energy costs and enabling coating of heat‑sensitive substrates.

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